2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide
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Overview
Description
2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzyl 4-Chlorophenyl Sulfone: This intermediate can be synthesized by reacting benzyl chloride with 4-chlorophenyl sulfone under specific conditions.
Cyclohexylamino Derivative: The cyclohexylamino group is introduced through a reaction involving cyclohexylamine and an appropriate precursor.
Final Coupling Reaction: The final step involves coupling the benzyl 4-chlorophenyl sulfone with the cyclohexylamino derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-Chlorophenyl Sulfone: Shares structural similarities but lacks the cyclohexylamino group.
2-Benzyl-4-chlorophenol: Similar core structure but different functional groups.
4-Chlorodiphenyl Ketone: Another related compound with a different functional group arrangement.
Uniqueness
2-{4-[2-({benzyl[(4-chlorophenyl)sulfonyl]amino}acetyl)carbohydrazonoyl]phenoxy}-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C30H33ClN4O5S |
---|---|
Molecular Weight |
597.1 g/mol |
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H33ClN4O5S/c31-25-13-17-28(18-14-25)41(38,39)35(20-24-7-3-1-4-8-24)21-29(36)34-32-19-23-11-15-27(16-12-23)40-22-30(37)33-26-9-5-2-6-10-26/h1,3-4,7-8,11-19,26H,2,5-6,9-10,20-22H2,(H,33,37)(H,34,36)/b32-19+ |
InChI Key |
BNQAUIPLSPKWBO-BIZUNTBRSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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